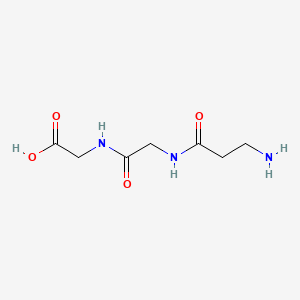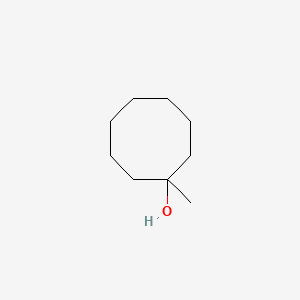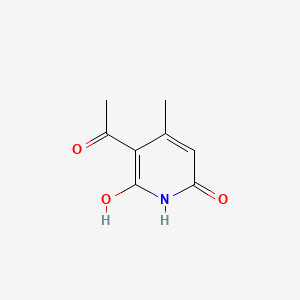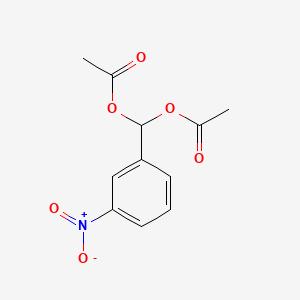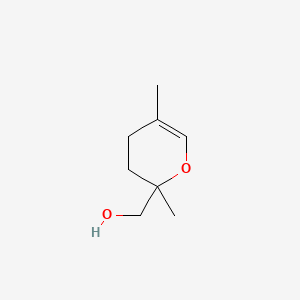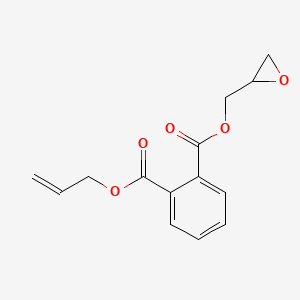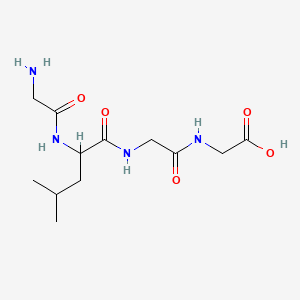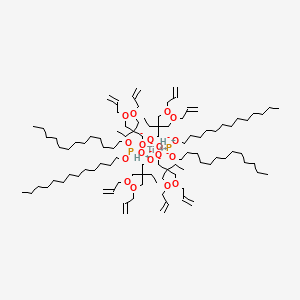
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is an organometallic compound with the molecular formula C100H193O18P2Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate can be synthesized by reacting 2,2-diallyloxymethylene-1-butanol with ditridecyl phosphite in the presence of a titanium catalyst. The reaction typically occurs under an inert atmosphere at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphite derivatives, while reduction can produce reduced titanate forms[3][3].
Wissenschaftliche Forschungsanwendungen
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-performance polymers, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by coordinating with substrates and facilitating chemical transformations. Its phosphite groups can participate in redox reactions, while the titanium center can engage in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetra(2,2-diallyloxymethyl-1-butyl)titanate di(ditridecyl phosphite)
- Tetra(2,2-diallyloxymethyl-1-butoxy titanium di(ditridecyl)phosphite)
- Tetra(2,2-diallyloxymethylene-1-butyl)titanate di(ditridecyl phosphite)
Uniqueness
Tetra(2,2-diallyloxymethylene-1-butyl)bis(ditridecyl phosphite) titanate is unique due to its specific combination of diallyloxymethylene and ditridecyl phosphite groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as high-performance polymer production and advanced catalytic processes.
Eigenschaften
CAS-Nummer |
64157-14-8 |
|---|---|
Molekularformel |
C100H193O18P2Ti- |
Molekulargewicht |
1793.4 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;ditridecyl phosphite;hydron;titanium(4+) |
InChI |
InChI=1S/2C26H54O3P.4C12H21O3.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h2*3-26H2,1-2H3;4*4-5H,1-2,6-11H2,3H3;/q6*-1;+4/p+1 |
InChI-Schlüssel |
WJPBTXHXCOCGAW-UHFFFAOYSA-O |
SMILES |
[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Kanonische SMILES |
[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


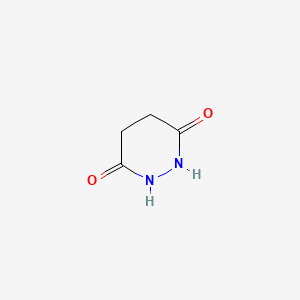

![4-[2-(2-Pyridyl)ethyl]morpholine](/img/structure/B1615081.png)


